molecular formula C8H8S B156575 Phenyl vinyl sulfide CAS No. 1822-73-7

Phenyl vinyl sulfide

Cat. No.: B156575
CAS No.: 1822-73-7
M. Wt: 136.22 g/mol
InChI Key: GMPDOIGGGXSAPL-UHFFFAOYSA-N
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Description

Phenyl vinyl sulfide, also known as this compound, is an organic compound characterized by a vinyl group attached to a benzene ring through a sulfur atom. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl vinyl sulfide can be synthesized through various methods. One common approach involves the reaction of thiophenol with acetylene under basic conditions. Another method includes the use of sodium iodide-mediated sulfenylation of alcohols and sulfinic acids .

Industrial Production Methods: Industrial production of vinylsulfanylbenzene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Phenyl vinyl sulfide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert vinylsulfanylbenzene to thiophenol derivatives.

    Substitution: The vinyl group can participate in substitution reactions, leading to various substituted benzene derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophenol derivatives.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

Phenyl vinyl sulfide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Vinyl Sulfone
  • Phenyl Vinyl Sulfone
  • Vinyl Sulfide

Phenyl vinyl sulfide stands out due to its unique combination of a vinyl group and a sulfide linkage, offering distinct reactivity and applications in various fields.

Properties

IUPAC Name

ethenylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8S/c1-2-9-8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPDOIGGGXSAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30232-71-4
Record name Benzene, (ethenylthio)-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=30232-71-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60171265
Record name Phenyl vinyl sulphide
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Molecular Weight

136.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1822-73-7
Record name (Ethenylthio)benzene
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Record name Phenyl vinyl sulfide
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Record name 1822-73-7
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Record name Phenyl vinyl sulphide
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Record name Phenyl vinyl sulphide
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Record name PHENYL VINYL SULFIDE
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Record name Phenyl vinyl sulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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